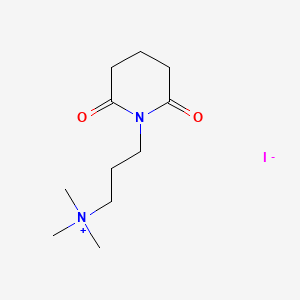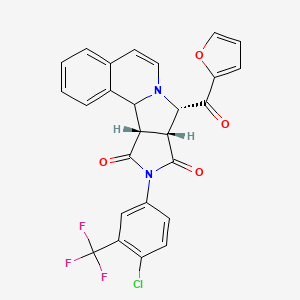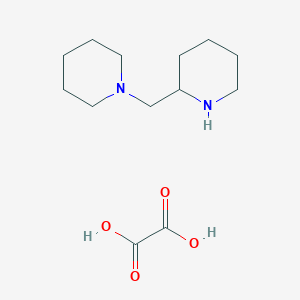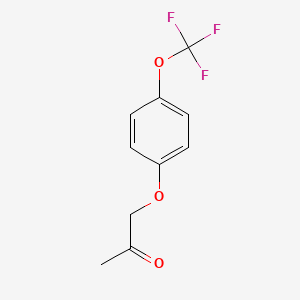![molecular formula C16H26N4O2 B12631354 Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a piperidine ring substituted with an amino group and a pyridine ring, making it a versatile intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-amino-2-methylpyridine and piperidine.
Formation of Intermediate: The piperidine ring is functionalized with a tert-butyl carbamate group using tert-butyl chloroformate in the presence of a base like triethylamine.
Coupling Reaction: The intermediate is then coupled with 6-amino-2-methylpyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Automated Systems: Automated systems are used for the addition of reagents and monitoring of reaction conditions.
Purification: Large-scale purification techniques such as crystallization or large-scale chromatography are employed.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Secondary amines.
Substitution Products: Various substituted carbamates.
Applications De Recherche Scientifique
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a drug candidate in various therapeutic areas.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
- Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- Tert-butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyridine ring and an amino group makes it a valuable intermediate in various synthetic and medicinal chemistry applications .
Propriétés
Formule moléculaire |
C16H26N4O2 |
|---|---|
Poids moléculaire |
306.40 g/mol |
Nom IUPAC |
tert-butyl N-[1-(6-amino-2-methylpyridin-3-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H26N4O2/c1-11-13(5-6-14(17)18-11)20-9-7-12(8-10-20)19-15(21)22-16(2,3)4/h5-6,12H,7-10H2,1-4H3,(H2,17,18)(H,19,21) |
Clé InChI |
SYVKJCDSMDMMOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N)N2CCC(CC2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
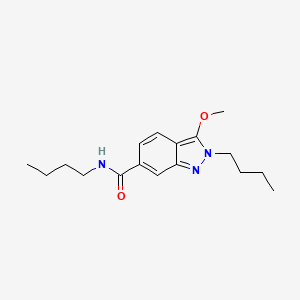
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
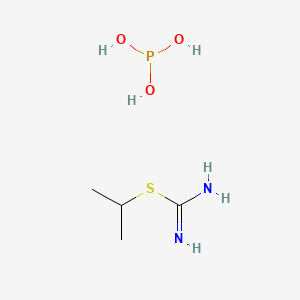
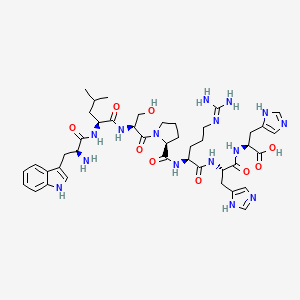


methanone](/img/structure/B12631333.png)
